molecular formula C9H14N2 B1211460 3-Phenylpropane-1,2-diamine CAS No. 75543-73-6

3-Phenylpropane-1,2-diamine

Cat. No.: B1211460
CAS No.: 75543-73-6
M. Wt: 150.22 g/mol
InChI Key: CXFFQOZYXJHZNJ-UHFFFAOYSA-N
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Description

3-Phenylpropane-1,2-diamine, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-directed Synthesis

3-Phenylpropane-1,2-diamine (dapp) has been explored in the metal-directed synthesis of chiral acyclic pentaamine and macrocyclic hexaamine derivatives. These are derived from amino acids and exhibit potential in forming complex ions with metals like copper and palladium. The compounds formed show interesting properties like the promotion of hydrolytic cleavage of plasmid DNA (Robertson et al., 2004).

Calcimimetic Properties

N1-Arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines show calcimimetic properties. These compounds have been synthesized and tested for their ability to stimulate [3H]IP production in cells expressing the calcium sensing receptor (CaSR), indicating their potential in biomedical applications (Dauban et al., 2000).

Asymmetric Synthesis

The chiral 1,2-diamine ligand derived from this compound has been used in asymmetric Henry reactions, demonstrating high enantioselectivity and yield in producing specific organic compounds (Cho et al., 2019).

Pharmaceutical Applications

Compounds derived from this compound have been evaluated for their inhibitory activities against Aminopeptidase N (APN), an enzyme involved in tumor invasion and metastasis. These studies highlight the potential of these compounds in cancer treatment (Shang et al., 2009).

Metal-Catalysed Diamination

Research has been conducted on metal-catalysed 1,2-diamination reactions using derivatives of this compound. These reactions are vital for constructing natural products and drug molecules due to the biological activity and pharmaceutical importance of the 1,2-diamine motif (Cardona & Goti, 2009).

Mechanism of Action

Target of Action

The primary target of 3-Phenylpropane-1,2-diamine is aminopeptidase N/CD13 (APN) . APN is a zinc-dependent transmembrane exopeptidase that is expressed by a wide variety of human tissues and cell types such as monocytes, myeloid, epithelial cells of the intestine and kidney, fibroblasts, endothelial cells, and tumor cells . Dysregulated expression of APN is observed in many diseases, and it is regarded as one of the most interesting and promising anti-cancer and anti-inflammatory targets .

Mode of Action

This compound interacts with APN, inhibiting its function . The compound forms a sigma-bond with APN, generating a positively charged intermediate . This interaction results in the inhibition of APN, which plays a key role in the regulation of tumor genesis process .

Biochemical Pathways

The action of this compound affects the phenylpropanoid biosynthetic pathway . This pathway is initiated by the combination of erythrose 4-phosphate and phosphoenolpyruvate (PEP) to form phenylalanine . Phenylalanine is then converted to trans-cinnamic acid, a key intermediate in the phenylpropanoid pathway . The inhibition of APN by this compound can affect the downstream effects of this pathway, which include the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .

Pharmacokinetics

The hydrophobic property of the compound was considered in addition to the comfa fields in a 3-d qsar study, which improved the robustness and predictive ability of the generated model .

Result of Action

The result of the action of this compound is the inhibition of APN, leading to potential anti-cancer and anti-inflammatory effects . The compound’s interaction with APN can lead to changes in the phenylpropanoid biosynthetic pathway, affecting the production of various organic compounds .

Future Directions

The future directions of research involving 3-Phenylpropane-1,2-diamine are likely to continue focusing on its potential as a scaffold for the development of antitumor agents . The high predicted activity values of the designed molecules and the favorable binding patterns emphasize the significance for further synthesis of these designed compounds .

Biochemical Analysis

Biochemical Properties

3-Phenylpropane-1,2-diamine plays a crucial role in biochemical reactions, particularly as an inhibitor of aminopeptidase N/CD13 (APN). APN is a zinc-dependent transmembrane exopeptidase involved in the regulation of tumor genesis and inflammatory diseases . The compound interacts with APN by binding to its active site, thereby inhibiting its enzymatic activity. This interaction is significant for developing potent antitumor agents.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting APN, this compound can reduce the degradation of the extracellular matrix, which is essential for tumor invasion and metastasis . This inhibition can lead to decreased tumor cell proliferation and increased apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of APN, leading to enzyme inhibition. This binding prevents the hydrolysis of peptide bonds by APN, thereby reducing the degradation of the extracellular matrix . Additionally, this compound may influence gene expression by modulating signaling pathways associated with APN activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for sustained inhibition of APN activity . Prolonged exposure may lead to gradual degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits APN activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the phenylpropanoid metabolism. This pathway generates various secondary metabolites, including lignins, flavanols, and anthocyanins . The compound interacts with enzymes such as phenylalanine ammonia-lyase, which catalyzes the first step in the phenylpropanoid pathway. These interactions can influence metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in target tissues . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.

Properties

IUPAC Name

3-phenylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFFQOZYXJHZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75543-73-6
Record name 3-phenylpropane-1,2-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The benzathine salt of atorvastatin (Form B) was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of N,N′-bis(phenylmethyl-1,2-ethanediamine (benzathine) was prepared by dissolving 220.64 mg (0.5 equivalents) in acetonitrile (80 mL) and water (20 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. After 2 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL) to afford atorvastatin benzathine Form B. Note that this procedure is the same as above except that the sample was not oven dried.
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Synthesis routes and methods II

Procedure details

To a stirred slurry of D,L-phenylalanine amide hydrochloride (50.0 g, 0.249 mole) in anhydrous THF (200 ml) at room temperature under a dry argon atmosphere was added a solution of lithium aluminum hydride (1000 ml-1.0M in THF, 1.00 mole) over a 30 minute period. The mixture was refluxed for 7.5 h and then quenched by the dropwise addition of H2O (200 ml) while cooling in an ice bath. The solid was filtered, washed with hot THF (2×500 ml) and then hot methanol (2×500 ml). The filtrate and washings were combined and the solvent was removed in vacuo. The resulting yellow oil was dissolved in CHCl3 and the solution was filtered and dried (MgSO4). The solvent was removed in vacuo to give 34.6 g (92% yield) of the crude product as a yellow oil which crystallized on standing: 1H NMR (CDCl3) δ 1.68 (br s, 4 H), 2.51 (m, 2 H), 2.79 (m, 2 H), 2.95 (m, 1 H), 7.24 (m, 5 H).
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92%

Synthesis routes and methods III

Procedure details

A solution of 2 (18.25 g, 0.125 mol) in dichloromethane (150 mL) was added over 30 min to a 1M solution diisobutylaluminum hydride of DIBAL (500 mL, 0.5 mol) cooled to −10°. The temperature raised to −5° and returned to −10°. The starting material was gone after 15 min (GC). The cooled reaction mixture was treated with 500 mL of aqueous 2N sodium hydroxide at a rate, which kept the temperature under 20°. The resulting mixture was stirred at room temperature for 1 hr and then it was filtered through 1PS filter paper. The solvent was evaporated under reduced pressure and the residue was distilled through a short path column to give 12.7 g (68% yield) of 3-phenyl-1,2-diamino-propane, 3 (b.p. 78–83° C., 0.2–0.3 mm) which was 90% pure by glpc. NMR (CDCl3) δ 7.4 (s, 5H), 2.4–3.2 (m, 5H), 1.4 (s, 4H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylpropane-1,2-diamine
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3-Phenylpropane-1,2-diamine
Reactant of Route 5
3-Phenylpropane-1,2-diamine
Reactant of Route 6
3-Phenylpropane-1,2-diamine

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